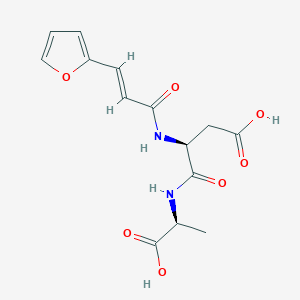
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione, also known as EBI-005, is a small molecule inhibitor that has shown potential in the treatment of inflammatory diseases. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione involves the inhibition of the T cell receptor signaling pathway. This pathway is critical for the activation of T cells and the initiation of the immune response. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione binds to a specific protein called SLP-76, which is essential for the activation of T cells. By binding to SLP-76, 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione prevents the activation of T cells and reduces the inflammatory response.
Biochemical and Physiological Effects
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-17, which play a key role in the inflammatory response. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has also been shown to reduce the infiltration of immune cells into inflamed tissue, which can help to reduce inflammation and prevent tissue damage.
実験室実験の利点と制限
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione is a potent inhibitor of T cell activation, which can make it difficult to study the role of T cells in the immune response. It also has a short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are a number of future directions for the study of 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione. One area of research is the development of new treatments for inflammatory diseases. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has shown promise in the treatment of psoriasis, atopic dermatitis, and rheumatoid arthritis, and further research is needed to determine its effectiveness in these and other diseases. Another area of research is the study of the role of T cells in the immune response. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione can be a useful tool for studying the activation of T cells and the development of the immune response. Finally, there is a need for further research into the synthesis and purification of 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione. Improvements in these areas can help to increase the yield and purity of the final product, making it more accessible for scientific research.
合成法
The synthesis of 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione involves a series of chemical reactions that result in the formation of the final product. The process involves the use of various reagents, such as ethyl bromoacetate, 2-aminobenzenethiol, and dimethyl malonate. The synthesis of 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
科学的研究の応用
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has been extensively studied for its potential applications in scientific research. One of the key areas of research has been the development of new treatments for inflammatory diseases such as psoriasis, atopic dermatitis, and rheumatoid arthritis. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has been shown to inhibit the activation of T cells, which play a key role in the immune response. This inhibition can help to reduce inflammation and prevent the progression of these diseases.
特性
CAS番号 |
6214-03-5 |
|---|---|
製品名 |
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione |
分子式 |
C19H16N2O5S |
分子量 |
384.4 g/mol |
IUPAC名 |
2-(5-ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione |
InChI |
InChI=1S/C19H16N2O5S/c1-4-26-10-5-8-14-12(9-10)20-19(27-14)21-17(22)11-6-7-13(24-2)16(25-3)15(11)18(21)23/h5-9H,4H2,1-3H3 |
InChIキー |
YEJJFVBCVFAKCJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)SC(=N2)N3C(=O)C4=C(C3=O)C(=C(C=C4)OC)OC |
正規SMILES |
CCOC1=CC2=C(C=C1)SC(=N2)N3C(=O)C4=C(C3=O)C(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)



![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)